Cas no 885520-51-4 (6-Bromo-4-methyl-1H-indole)

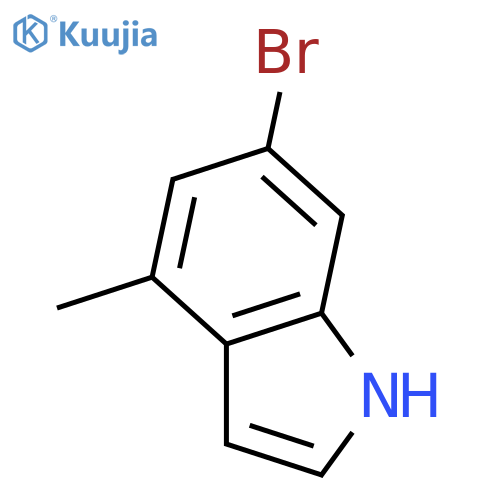

6-Bromo-4-methyl-1H-indole structure

商品名:6-Bromo-4-methyl-1H-indole

6-Bromo-4-methyl-1H-indole 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-4-methyl-1H-indole

- 1H-Indole, 6-broMo-4-Methyl-

- 6-Bromo-4-methyl indole

- 6-Bromo-4-methyl-1H-indole (ACI)

- 4-Methyl-6-bromoindole

- AS-33283

- 885520-51-4

- CS-0061271

- AKOS016009007

- DA-01554

- SB39578

- MFCD07781475

- DTXSID00646467

- SCHEMBL1019925

-

- MDL: MFCD07781475

- インチ: 1S/C9H8BrN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3

- InChIKey: JWPFDGDDONIZCT-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C)C2=C(NC=C2)C=1

計算された属性

- せいみつぶんしりょう: 208.98401g/mol

- どういたいしつりょう: 208.98401g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 15.8Ų

じっけんとくせい

- 密度みつど: 1.563±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.34 g/l)(25ºC)、

6-Bromo-4-methyl-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KH750-200mg |

6-Bromo-4-methyl-1H-indole |

885520-51-4 | 98% | 200mg |

1324.0CNY | 2021-08-04 | |

| abcr | AB450181-1 g |

6-Bromo-4-methyl-1H-indole, 95%; . |

885520-51-4 | 95% | 1g |

€637.00 | 2023-04-22 | |

| eNovation Chemicals LLC | D273049-100g |

6-bromo-4-methyl-1H-indole |

885520-51-4 | 95% | 100g |

$9850 | 2024-05-24 | |

| Chemenu | CM148724-1g |

6-Bromo-4-methyl-1H-indole |

885520-51-4 | 95% | 1g |

$388 | 2021-08-05 | |

| Alichem | A199009074-250mg |

6-Bromo-4-methyl-1H-indole |

885520-51-4 | 95% | 250mg |

$178.00 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1009347-1g |

6-Bromo-4-methyl-1H-indole |

885520-51-4 | 95% | 1g |

$455 | 2024-07-28 | |

| Alichem | A199009074-5g |

6-Bromo-4-methyl-1H-indole |

885520-51-4 | 95% | 5g |

$3591.56 | 2023-08-31 | |

| TRC | B614315-10mg |

6-Bromo-4-methyl-1H-indole |

885520-51-4 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Advanced ChemBlocks | O32903-250MG |

6-Bromo-4-methyl-1H-indole |

885520-51-4 | 97% | 250MG |

$105 | 2023-09-15 | |

| eNovation Chemicals LLC | Y1102736-1g |

6-bromo-4-methyl-1H-indole |

885520-51-4 | 95% | 1g |

$810 | 2024-07-28 |

6-Bromo-4-methyl-1H-indole サプライヤー

atkchemica

ゴールドメンバー

(CAS:885520-51-4)6-Bromo-4-methyl-1H-indole

注文番号:CL12243

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:33

価格 ($):discuss personally

6-Bromo-4-methyl-1H-indole 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

885520-51-4 (6-Bromo-4-methyl-1H-indole) 関連製品

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:885520-51-4)1H-Indole, 6-broMo-4-Methyl-

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:885520-51-4)6-Bromo-4-methyl-1H-indole

清らかである:99%

はかる:1g

価格 ($):267.0